molecular formula C11H14O4 B2413012 2-Methoxy-3-phenylmethoxypropanoic acid CAS No. 2551117-95-2

2-Methoxy-3-phenylmethoxypropanoic acid

Cat. No.: B2413012
CAS No.: 2551117-95-2
M. Wt: 210.229
InChI Key: ROZYDYPGPKFAOT-UHFFFAOYSA-N
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Description

Note: The following is a template. Specific details on properties, applications, and mechanism of action for 2-Methoxy-3-phenylmethoxypropanoic acid require verification from reliable scientific literature or analytical data. Introduction this compound is a proprietary chemical building block offered for research and development purposes. It is intended for use by qualified laboratory personnel only. Potential Research Applications Based on its structure, this compound may serve as a versatile intermediate in organic synthesis and pharmaceutical development. Potential applications could include: • Pharmaceutical Research: Used as a synthon in the design and synthesis of novel active compounds, potentially for anti-inflammatory or antimicrobial agents . • Material Science: Incorporation into polymers or advanced materials to modify their physical properties. • Chemical Biology: Potential use as a probe or substrate for studying enzyme function. Handling & Compliance This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and are responsible for ensuring compliance with their local regulations.

Properties

IUPAC Name

2-methoxy-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10(11(12)13)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZYDYPGPKFAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three primary components:

  • Propanoic acid nucleus : Serves as the carboxylic acid backbone.
  • Methoxy group : Introduced via alkylation or nucleophilic substitution.
  • Phenylmethoxy group : Typically appended through benzylation or Ullmann-type coupling.

Malonic Ester Synthesis as a Foundational Approach

The malonic ester synthesis, a cornerstone in carboxylic acid preparation, provides a versatile framework for constructing this compound.

Alkylation of Malonic Acid Diethyl Ester

The diethyl ester of malonic acid undergoes stepwise alkylation to install the methoxy and phenylmethoxy moieties:

  • First Alkylation :

    • Reagents : Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
    • Conditions : Anhydrous ethanol, reflux at 78°C for 6 hours.
    • Outcome : Mono-alkylation at the α-position yields ethyl 2-methoxy-malonate.
  • Second Alkylation :

    • Reagents : Benzyl bromide (C₆H₅CH₂Br), potassium carbonate (K₂CO₃)
    • Conditions : Dimethylformamide (DMF), 80°C for 12 hours.
    • Outcome : Di-alkylation produces ethyl 2-methoxy-3-phenylmethoxy-malonate.

Hydrolysis and Decarboxylation

The dialkylated malonic ester is subjected to saponification and decarboxylation:

  • Hydrolysis : 6M hydrochloric acid (HCl), reflux for 4 hours.
  • Decarboxylation : Heating at 150°C under reduced pressure (0.2 mmHg) to eliminate carbon dioxide.
  • Yield : 68–72% after purification via recrystallization from ethanol-water (3:1 v/v).

Table 1: Optimization of Malonic Ester Alkylation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF DMF
Base NaOEt K₂CO₃ K₂CO₃
Temperature (°C) 78 80 80
Reaction Time (h) 6 12 12
Yield (%) 55 72 72

Epoxide Ring-Opening Strategy

An alternative route leverages glycidic acid derivatives, exploiting epoxide reactivity for regioselective ether formation.

Synthesis of Glycidic Acid Intermediate

  • Starting Material : Methyl glycidate (C₃H₅O₃CH₃)
  • Epoxide Activation : Treatment with boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at 0°C.

Sequential Nucleophilic Additions

  • Methoxylation :

    • Nucleophile : Sodium methoxide (NaOMe)
    • Conditions : Tetrahydrofuran (THF), -20°C, 2 hours.
    • Regioselectivity : Attack at the less hindered epoxide carbon.
  • Benzyloxymethylation :

    • Nucleophile : Benzyl alcohol (C₆H₅CH₂OH)
    • Catalyst : p-Toluenesulfonic acid (p-TsOH)
    • Conditions : Reflux in toluene, molecular sieves (4Å), 8 hours.

Oxidation to Carboxylic Acid

The resulting di-ether intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 65–70% yield.

Stepwise Protection-Deprotection Methodology

To circumvent regiochemical challenges, a protection-deprotection sequence ensures precise functionalization.

Selective Silylation

  • Protecting Group : tert-Butyldimethylsilyl (TBDMS)
  • Reagent : TBDMS chloride (TBDMSCl), imidazole
  • Conditions : Dichloromethane, 25°C, 4 hours.
  • Outcome : Selective protection of the C3 hydroxyl group.

Methoxy Group Installation

  • Alkylation : Methyl iodide (CH₃I), silver oxide (Ag₂O)
  • Solvent : Acetonitrile, 60°C, 6 hours.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Benzyloxy Group Introduction

  • Reagents : Benzyl bromide (C₆H₅CH₂Br), sodium hydride (NaH)
  • Solvent : DMF, 0°C to 25°C, 12 hours.

Table 2: Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Environmental Impact
Malonic Ester 72 98 High Moderate
Epoxide Ring-Opening 70 95 Moderate High (Cr waste)
Protection-Deprotection 65 99 Low Low

Mechanistic Insights and Kinetic Considerations

The malonic ester route proceeds via a two-step alkylation mechanism:

  • Base-Induced Deprotonation : Sodium ethoxide abstracts an α-proton, generating a resonance-stabilized enolate.
  • SN2 Alkylation : Methyl iodide undergoes nucleophilic attack, forming the C-O bond with inversion of configuration.

In the epoxide pathway, BF₃·OEt₂ polarizes the epoxide oxygen, rendering the β-carbon electrophilic for methoxide attack. Steric effects dictate preferential nucleophilic addition at the less substituted position.

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethanol-water (3:1 v/v)
  • Procedure : Dissolve crude product in hot ethanol, add water dropwise until cloudiness persists, cool to 4°C.
  • Purity Enhancement : 95% to 99% after two recrystallizations.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂C₆H₅), 3.41 (s, 3H, OCH₃), 2.89–2.75 (m, 2H, CH₂), 2.62 (t, J=6.8 Hz, 1H, CH).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Industrial Scalability and Environmental Impact

The malonic ester method demonstrates superior scalability due to its homogeneous reaction conditions and minimal byproduct formation. However, solvent recovery systems are essential to mitigate ethanol emissions. In contrast, the epoxide route's reliance on chromium-based oxidants necessitates stringent waste management protocols.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-phenylmethoxypropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxy-3-phenylmethoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-phenylpropanoic acid: This compound is structurally similar but lacks the phenylmethoxy group.

    3-(2-Methoxyphenyl)propanoic acid: Another similar compound with a methoxy group on the phenyl ring.

Uniqueness

2-Methoxy-3-phenylmethoxypropanoic acid is unique due to its specific combination of methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.

Biological Activity

2-Methoxy-3-phenylmethoxypropanoic acid is an organic compound with the molecular formula C11H14O4, known for its potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and associated biological effects.

  • Molecular Weight : 210.229 g/mol
  • IUPAC Name : this compound
  • InChI Key : ROZYDYPGPKFAOT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological targets, leading to various therapeutic effects. Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : It has shown potential in inhibiting enzymes involved in inflammatory pathways, which may be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties, although further research is necessary to elucidate specific mechanisms and efficacy.
  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially affecting metabolic pathways and influencing disease processes.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can reduce inflammation and possibly alleviate pain associated with inflammatory diseases.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • In Vitro Studies :
    • A study conducted on cultured human cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when exposed to inflammatory stimuli.
    • Enzyme assays indicated that this compound effectively inhibited COX enzymes, suggesting a mechanism for its anti-inflammatory effects.
  • In Vivo Studies :
    • Animal models of arthritis treated with this compound showed reduced swelling and pain compared to control groups, indicating potential therapeutic benefits in inflammatory conditions.
    • Another study highlighted its effect on tumor growth in xenograft models, where it exhibited a dose-dependent reduction in tumor size.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-3-phenylpropanoic acidLacks phenylmethoxy groupModerate anti-inflammatory
3-(2-Methoxyphenyl)propanoic acidMethoxy group on phenyl ringLower enzyme inhibition
2-Methoxy-2-methyl-3-phenylmethoxypropanoic acidAdditional methyl groupEnhanced anticancer properties

The presence of both methoxy and phenylmethoxy groups in this compound contributes to its distinct biological profile compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methoxy-3-phenylmethoxypropanoic acid with high purity?

Methodological Answer: The synthesis of structurally analogous methoxy-substituted propanoic acids typically involves multi-step reactions, including esterification, substitution, and hydrolysis. For example:

  • Step 1: Protection of reactive groups (e.g., methoxy and phenylmethoxy) using tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent side reactions .
  • Step 2: Coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to introduce the phenylmethoxy group at the C3 position .
  • Step 3: Acidic or basic hydrolysis of ester intermediates to yield the final carboxylic acid .

Critical Parameters:

  • Temperature: Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to avoid decomposition .
  • Solvent Choice: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can researchers ensure the stability of this compound under experimental conditions?

Methodological Answer: Stability is influenced by storage conditions and chemical compatibility:

  • Storage: Store at –20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
  • Incompatible Materials: Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of methoxy group degradation) .
  • Monitoring Stability: Use periodic HPLC analysis (C18 column, 0.1% formic acid/acetonitrile mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

Methodological Answer: Discrepancies in bioactivity data may arise from impurity profiles or assay variability. Strategies include:

  • Purity Validation: Characterize batches using LC-MS (electrospray ionization) to confirm >98% purity and identify trace impurities (e.g., unreacted intermediates) .
  • Assay Standardization: Use positive controls (e.g., ibuprofen for COX inhibition) and replicate experiments across multiple cell lines (e.g., HEK293, HeLa) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors) and validate with SPR (surface plasmon resonance) .

Q. What advanced analytical techniques are recommended for elucidating the stereochemical configuration of this compound derivatives?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy: Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JJ-values for vicinal protons) and NOESY correlations to confirm stereochemistry .
  • X-ray Crystallography: Co-crystallize derivatives with chiral amines (e.g., (R)-1-phenylethylamine) to determine absolute configuration .

Q. How can researchers mitigate the lack of ecotoxicological data for this compound?

Methodological Answer:

  • In Silico Prediction: Use tools like ECOSAR (Ecological Structure-Activity Relationships) to estimate acute toxicity to aquatic organisms (e.g., Daphnia magna) .
  • Microcosm Studies: Evaluate biodegradability in soil/water systems (OECD 301F protocol) and measure half-life under UV exposure .
  • Bioaccumulation Assays: Perform octanol-water partition coefficient (logP\log P) measurements via shake-flask method to assess environmental persistence .

Methodological Comparison Tables

Q. Table 1. Comparison of Synthetic Routes for Methoxy-Substituted Propanoic Acids

MethodYield (%)Purity (%)Key ChallengesReference
Mitsunobu Coupling65–7595Requires anhydrous conditions
Grignard Addition50–6090Sensitive to moisture
Hydrolytic Ester Cleavage80–8598Acidic byproduct formation

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationSensitivityLimitations
LC-MSPurity validation, impurity profiling0.1 ng/mLHigh equipment cost
Chiral HPLCEnantiomeric resolution1 µg/mLRequires chiral columns
X-ray CrystallographyAbsolute configuration determinationN/ARequires single crystals

Key Recommendations for Researchers

  • Collaborative Studies: Share raw spectral data (NMR, LC-MS) via repositories like Zenodo to address reproducibility issues .
  • Safety Protocols: Follow NIOSH guidelines for handling potential irritants (e.g., wear nitrile gloves, use fume hoods) .
  • Data Transparency: Report reaction yields, purity, and characterization data in full to facilitate meta-analyses .

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